Antibacterial protein 3
Description
Antibacterial Protein 3 (hereafter referred to as Compound 3) is a synthetic aminoglycoside derivative that inhibits prokaryotic protein translation by targeting the bacterial ribosome. Its mechanism involves binding to the 30S ribosomal subunit, disrupting elongation-factor-dependent translocation and inducing miscoding . Unlike traditional aminoglycosides like gentamicin, Compound 3 exhibits significantly reduced cytotoxicity in mammalian cells (LC50 >5 mM in HEK-293 cells) while maintaining moderate antibacterial activity .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MSKLVQAISDAVQAQQNQDWAKLGTSIVGIVENGVGILGKLFGF |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Target : Prokaryotic ribosome (30S subunit).
- Mechanism : Translation inhibition via ribosomal binding.
- Selectivity : 30-fold weaker inhibition of prokaryotic ribosomes compared to gentamicin, with minimal off-target effects on eukaryotic kinases .
- Resistance Profile: Low propensity for target-based resistance; efflux pump upregulation is a more common resistance mechanism in Pseudomonas aeruginosa .
Comparative Analysis with Similar Compounds
Structural Analogs in the Aminoglycoside Class
Compounds 3, 4, and 9–12 (Table 1) share a core aminoglycoside scaffold but differ in substituents affecting ribosomal binding and cytotoxicity:
*IC50Pro: Half-maximal inhibitory concentration for prokaryotic translation.
Key Findings :
Hydroxycoumarins: Membrane-Targeting Agents
Umbelliferone (UM), esculetin (ES), and daphnetin (DA) are hydroxycoumarins with varying antibacterial potency dependent on hydroxyl group positioning:
Comparison with Compound 3 :
Quorum-Sensing Inhibitors (Compounds 3 and 4 in )
Two quorum-sensing inhibitors (QSI-3 and QSI-4) target the P. aeruginosa LasR receptor, competing with ciprofloxacin:
Key Insights :
- QSI-3 matches ciprofloxacin’s antibacterial efficacy but operates via a non-lethal mechanism (quorum-sensing disruption), reducing selective pressure for resistance .
Diaminopyrimidine-Based DHFR Inhibitors
Diaminopyrimidines (e.g., Compounds 11a–c) target bacterial dihydrofolate reductase (DHFR), exploiting a conserved hydrophobic pocket near the C6 position :
| Compound | MIC (µg/mL) | Selectivity vs. Plasmodial DHFR | Key Modification |
|---|---|---|---|
| 11a | 8 | High | C6 methyl group |
| 11b | 4 | Moderate | C6 ethyl group |
| Pyrimethamine | >128 | Low | N/A |
Comparison with Compound 3 :
Beta-Lactams: Penicillin-Binding Protein (PBP) Inhibitors
Beta-lactams (e.g., cephalosporins) exhibit species-specific efficacy due to outer membrane permeability differences:
| Organism | PBP Affinity (50% Binding, µg/mL) | MIC (µg/mL) | Permeability Barrier Severity |
|---|---|---|---|
| E. coli | 0.1–0.5 | 1–2 | Low |
| P. aeruginosa | 5–10 | 64–128 | High |
Key Insight : Compound 3’s ribosomal target circumvents permeability barriers, offering broader Gram-negative coverage than beta-lactams .
Research Findings and Implications
- Mechanistic Diversity : Compound 3’s ribosomal targeting complements membrane disruptors (e.g., DA) and virulence inhibitors (e.g., QSI-3), enabling combination therapies to delay resistance .
- Structural Optimization : Adding hydrophobic groups (e.g., C6 alkyl chains in DHFR inhibitors) or hydroxyl moieties (e.g., DA) enhances potency but may increase cytotoxicity .
- Clinical Potential: Compound 3’s low cytotoxicity and novel target make it a candidate for adjunctive therapy, particularly in efflux-pump-deficient strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
